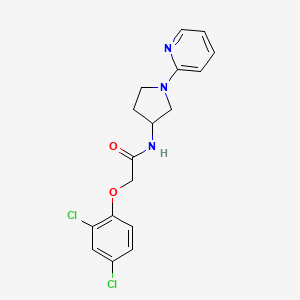

![molecular formula C15H22BFN2O4 B2994029 (5-{4-[(叔丁氧羰基)哌嗪-1-基]-2-氟苯基)硼酸 CAS No. 2377606-00-1](/img/structure/B2994029.png)

(5-{4-[(叔丁氧羰基)哌嗪-1-基]-2-氟苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid” is a chemical compound . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of similar compounds involves the use of a chiral catalyst, triethylamine, and a methanol solvent . The reaction is carried out under pressure at 55°C for 12 hours .Molecular Structure Analysis

The molecular structure of this compound can be determined by X-ray diffraction and density functional theory (DFT) calculation . The InChI code for this compound is 1S/C15H22BFN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(10-11)16(21)22/h4-5,10,21-22H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.16 . Its boiling point is predicted to be 505.9±60.0 °C .科学研究应用

合成与表征

对与“(5-{4-[(叔丁氧羰基)哌嗪-1-基]-2-氟苯基)硼酸”相关的化合物的合成和结构阐明的研究提供了对其化学性质和潜在应用的见解。例如,化合物已经被合成用于通过 X 射线衍射进行结构研究,展示了它们在开发具有特定特性的新型材料中的潜力 (Borys 等人,2019)。

生物活性

对与“(5-{4-[(叔丁氧羰基)哌嗪-1-基]-2-氟苯基)硼酸”相关的化合物的生物活性(例如抗菌和驱虫特性)的研究突出了它们在医学和药物研究中的潜在应用。Sanjeevarayappa 等人 (2015) 合成了一种相关化合物并评估了其体外抗菌和驱虫活性,显示出中等至较差的活性,并提出了进一步优化的途径 (Sanjeevarayappa 等人,2015)。

化学转化

类似于“(5-{4-[(叔丁氧羰基)哌嗪-1-基]-2-氟苯基)硼酸”的化合物在促进化学转化(例如从 1,2-二胺和有机硼酸合成哌嗪酮和苯并哌嗪酮)中的作用展示了它们在有机合成中的用途。Petasis 和 Patel (2000) 证明了烯基、芳基和杂芳基硼酸如何与 1,2-二胺和乙醛酸反应,一步法生成相应的哌嗪酮 (Petasis 和 Patel,2000)。

环境影响研究

对硼酸衍生物(包括与“(5-{4-[(叔丁氧羰基)哌嗪-1-基]-2-氟苯基)硼酸”类似的衍生物)对微生物的环境影响的研究提供了对其生态足迹的重要见解。例如,Niemczyk 等人 (2020) 探讨了硼酸抗菌衍生物对蓝藻的影响,揭示了对生长和光合装置的剂量依赖性影响 (Niemczyk 等人,2020)。

作用机制

Target of Action

Boronic acids and their derivatives are known to be key components in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound, being a boronic acid derivative, likely participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic esters are known to be valuable building blocks in organic synthesis . They are involved in various functionalizing deboronation reactions , which can lead to a variety of biochemical transformations.

Pharmacokinetics

The pharmacokinetic properties of boronic acid derivatives can be influenced by their stability, reactivity, and the presence of functional groups .

Result of Action

The suzuki–miyaura coupling reaction, in which this compound likely participates, results in the formation of carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the pH of the environment could potentially impact the efficacy and stability of this compound.

属性

IUPAC Name |

[2-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(10-11)16(21)22/h4-5,10,21-22H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAKELOEPKIQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2993946.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993950.png)

![N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993953.png)

![N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide](/img/structure/B2993957.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2993960.png)

![Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride](/img/structure/B2993963.png)

![4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2993964.png)

![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)

![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)

![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)